molecular formula C17H19N3O2 B3082202 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1119453-12-1

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No. B3082202
CAS RN: 1119453-12-1
M. Wt: 297.35 g/mol
InChI Key: ABBZKRJODFHUIV-UHFFFAOYSA-N
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Description

“1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available sources. The molecular weight is known to be 297.35 .

Scientific Research Applications

Cancer Treatment Applications

  • Aurora Kinase Inhibitor : A compound closely related to 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has been identified as an Aurora kinase inhibitor, potentially useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Structural and Electronic Properties

  • Anticonvulsant Compounds : Studies on structural and electronic properties of similar compounds, including anticonvulsant applications, provide insights into the potential utility of this compound (Georges et al., 1989).

Synthesis and Chemical Properties

  • Zwitterionic Pyridazine Derivatives : Research on the synthesis of zwitterionic pyridazine derivatives, which includes related chemical structures, sheds light on the chemical properties and synthesis methods of similar compounds (Yamazaki et al., 1971).
  • Esterification of Carboxylic Acids : A study on the effective esterification of carboxylic acids using related compounds as novel coupling agents demonstrates the potential for chemical manipulation and synthesis applications (Won et al., 2007).

Industrial Applications

  • Electrolytic Coloring of Aluminum : Research into the use of similar compounds, such as piperidine carboxylic acid, in the electrolytic coloring of anodized aluminum, suggests potential industrial applications (Moshohoritou et al., 1994).

Molecular Docking and In Vitro Screening

  • Novel Pyridine Derivatives : Studies involving molecular docking and in vitro screening of novel pyridine derivatives, which include structures similar to this compound, indicate its potential for developing pharmaceutical agents (Flefel et al., 2018).

properties

IUPAC Name

1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-3-2-4-14(11-12)15-5-6-16(19-18-15)20-9-7-13(8-10-20)17(21)22/h2-6,11,13H,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZKRJODFHUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172809
Record name 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119453-12-1
Record name 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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